molecular formula C6H5BrClNO B144052 2-Bromo-5-chloro-3-methoxypyridine CAS No. 127561-71-1

2-Bromo-5-chloro-3-methoxypyridine

Cat. No. B144052
M. Wt: 222.47 g/mol
InChI Key: WEQNSONLVQEQGQ-UHFFFAOYSA-N
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Patent
US05763444

Procedure details

To a DMF (60 mL) solution containing 2-bromo-5-chloro-3-hydroxypyridine (19.95 g, 95.7 mmol) at 0° C. was added NaH (2.53 g, 105.3 mmol) portion wise. After the cessation of H2 evolution, CH3I (14.26 g, 100.5 mmol) was added dropwise and the reaction stirred ~16 h. Water (1.9 mL) was added and the solvent removed under reduced pressure. The concentrate was triturated with 5 portions of CH2Cl2. The combined organic phases were washed with sat. NaCl solution, dried with K2CO3, filtered, and concentrated in vacuo. Silica gel chromatography (95:5 Hexane:EtOAc) of the concentrate afforded the title compound.
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
19.95 g
Type
reactant
Reaction Step One
Name
Quantity
2.53 g
Type
reactant
Reaction Step Two
Name
Quantity
14.26 g
Type
reactant
Reaction Step Three
Name
Quantity
1.9 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1]N(C=O)C.[Br:6][C:7]1[C:12]([OH:13])=[CH:11][C:10]([Cl:14])=[CH:9][N:8]=1.[H-].[Na+].CI>O>[Br:6][C:7]1[C:12]([O:13][CH3:1])=[CH:11][C:10]([Cl:14])=[CH:9][N:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
60 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
19.95 g
Type
reactant
Smiles
BrC1=NC=C(C=C1O)Cl
Step Two
Name
Quantity
2.53 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
14.26 g
Type
reactant
Smiles
CI
Step Four
Name
Quantity
1.9 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the reaction stirred ~16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The concentrate was triturated with 5 portions of CH2Cl2
WASH
Type
WASH
Details
The combined organic phases were washed with sat. NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with K2CO3
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC1=NC=C(C=C1OC)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.